molecular formula C8H17NO2S B2357309 N-(2-Methoxy-4-methylsulfanylbutyl)acetamide CAS No. 2320577-25-9

N-(2-Methoxy-4-methylsulfanylbutyl)acetamide

Cat. No.: B2357309
CAS No.: 2320577-25-9
M. Wt: 191.29
InChI Key: CEDZMNOUTZANKO-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)acetamide is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide typically involves the reaction of 2-methoxy-4-methylsulfanylbutylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methoxy-4-methylsulfanylbutylamine+Acetic anhydrideThis compound+Acetic acid\text{2-Methoxy-4-methylsulfanylbutylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Methoxy-4-methylsulfanylbutylamine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-methylsulfanylbutyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The acetamide group can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide
  • N-(2-Methoxy-4-methylsulfanylbutyl)benzamide

Uniqueness

N-(2-Methoxy-4-methylsulfanylbutyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-7(10)9-6-8(11-2)4-5-12-3/h8H,4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDZMNOUTZANKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CCSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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